molecular formula C8H18N2 B1525594 N,N-dimethylazepan-4-amine CAS No. 933704-58-6

N,N-dimethylazepan-4-amine

Cat. No. B1525594
M. Wt: 142.24 g/mol
InChI Key: CPQNSCBDTYTUGF-UHFFFAOYSA-N
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Description

“N,N-dimethylazepan-4-amine” is a cyclic amine belonging to the class of aliphatic amines. It has a CAS Number of 933704-58-6 and a molecular weight of 142.24 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 10 non-H bonds, 1 rotatable bond, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) . The InChI Code is 1S/C8H18N2/c1-10(2)8-4-3-6-9-7-5-8/h8-9H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-dimethylazepan-4-amine” is a liquid at room temperature . Its molecular formula is C8H18N2 and its molecular weight is 142.24 .

Scientific Research Applications

Atmospheric Chemistry

Amines, including N,N-dimethylazepan-4-amine, are identified as potent agents in enhancing both neutral and ion-induced sulfuric acid-water nucleation in the atmosphere more effectively than ammonia. This process is crucial for understanding cloud formation and climate dynamics. The research highlights the importance of amines in atmospheric nucleation processes, suggesting that they could be more significant than ammonia in influencing atmospheric chemistry and cloud formation (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

Catalytic Chemistry

The catalytic amination of biomass-based alcohols presents an environmentally friendly route to synthesize amines, including N,N-dimethylazepan-4-amine. These amines have extensive applications in manufacturing agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. The process involves the direct amination of alcohols, producing water as the main byproduct, which is an attractive feature for sustainable chemical synthesis (Pera‐Titus & Shi, 2014).

Environmental Science

Research on the selective removal of SO2 using tertiary amine-containing materials, such as N,N-dimethylazepan-4-amine, has shown promising results for air purification. These materials effectively adsorb SO2 from the atmosphere, potentially contributing to pollution control and the mitigation of acid rain. The study demonstrates the utility of tertiary amine-grafted materials in capturing sulfur dioxide, highlighting their potential in environmental cleanup efforts (Tailor, Ahmadalinezhad, & Sayari, 2014).

Polymer Science

In the realm of polymer science, N,N-dimethylazepan-4-amine's derivatives have been utilized in developing biodegradable polymers through a cascade of intramolecular reactions. These polymers are designed for applications where controlled degradation is beneficial, such as in medical devices, drug delivery systems, and tissue engineering scaffolds. The innovative approach to polymer design offers a new avenue for creating materials with predictable and controllable lifetimes (Dewit & Gillies, 2009).

Wastewater Treatment

The characterization and fate of N-nitrosodimethylamine (NDMA) precursors in municipal wastewater treatment have been a significant concern due to NDMA's potent carcinogenic properties. Studies have found that tertiary amines, including N,N-dimethylazepan-4-amine, can form NDMA during wastewater disinfection processes. Understanding the sources and mitigation strategies for NDMA precursors is crucial for ensuring the safety of treated wastewater (Mitch & Sedlak, 2004).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

N,N-dimethylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-4-3-6-9-7-5-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNSCBDTYTUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylazepan-4-amine

CAS RN

933704-58-6
Record name N,N-dimethylazepan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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